N-(3,4-dichlorophenyl)-2-(2,4-dimethoxybenzoyl)hydrazinecarboxamide
Overview
Description
N-(3,4-dichlorophenyl)-2-(2,4-dimethoxybenzoyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C16H15Cl2N3O4 and its molecular weight is 384.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0439614 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds with similar structural motifs have been synthesized and structurally analyzed to understand their molecular configurations and interactions. For instance, the synthesis of a compound with a hydrazinecarboxamide group has been reported, showcasing its planar structure and potential for forming hydrogen bonds and π–π stacking interactions, which could be relevant for designing molecules with specific binding properties (R. Kant et al., 2012).
Antimicrobial and Antibacterial Activities
Several studies have explored the antimicrobial and antibacterial activities of compounds bearing a hydrazinecarboxamide moiety. For example, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities, indicating potential applications in developing new antibacterial agents (I. Bildirici et al., 2007).
Antimicrobial Agents Development
Compounds with a hydrazinecarboxamide structure have been investigated for their potential as antimicrobial agents. A study on the synthesis of formazans from Mannich base derivatives highlighted moderate antimicrobial activity, suggesting the utility of such compounds in antimicrobial research (P. Sah et al., 2014).
Electrochromic Materials
Research into the synthesis of novel polyamides with electrochromic properties has included the use of compounds with related structural features, indicating potential applications in the development of electrochromic devices and materials (Guey‐Sheng Liou et al., 2008).
Dyeing Polyester Fibers
Novel heterocyclic aryl monoazo organic compounds have been synthesized for dyeing polyester fabrics, demonstrating high efficiency and potential biological activities. This suggests applications in creating sterile or biologically active fabrics (M. Khalifa et al., 2015).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2,4-dimethoxybenzoyl)amino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4/c1-24-10-4-5-11(14(8-10)25-2)15(22)20-21-16(23)19-9-3-6-12(17)13(18)7-9/h3-8H,1-2H3,(H,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIGWPCFUGORSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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